6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid
Overview
Description
6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid is an organic compound with the molecular formula C14H15N3O3S. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in dyeing processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid typically involves the diazotization of 4-amino-3-methylbenzenesulfonic acid followed by coupling with 3-methylphenylamine. The reaction conditions usually require an acidic medium, often hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically involve agents like sodium dithionite, resulting in the cleavage of the azo bond to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium dithionite in an alkaline medium.
Substitution: Halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The mechanism of action of 6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid primarily involves its ability to form stable complexes with other molecules. The azo group (N=N) can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its stability and reactivity. The sulfonic acid group enhances its solubility in water, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Amino-3-methylphenyl)diazenyl]-3-methylbenzenesulfonic acid
- 2’,3-Dimethyl-4-amino-4’-sulfoazobenzene
- 4’-Amino-2,3’-dimethylazobenzene-4-sulfonic acid
Uniqueness
6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. Its high solubility in water and stability under various conditions make it particularly valuable in industrial applications.
Properties
IUPAC Name |
4-[(4-amino-3-methylphenyl)diazenyl]-3-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9-7-11(3-5-13(9)15)16-17-14-6-4-12(8-10(14)2)21(18,19)20/h3-8H,15H2,1-2H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDIJSAKWOOHRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501039726 | |
Record name | Benzenesulfonic acid, 4-[2-(4-amino-3-methylphenyl)diazenyl]-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501039726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120-68-3 | |
Record name | 4-[2-(4-Amino-3-methylphenyl)diazenyl]-3-methylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-((4-Amino-m-tolyl)azo)toluene-3-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-[2-(4-amino-3-methylphenyl)diazenyl]-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501039726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-[(4-amino-m-tolyl)azo]toluene-3-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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